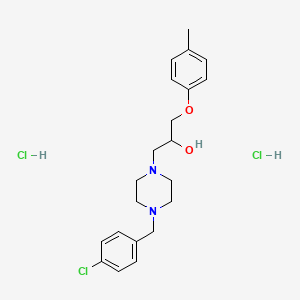
1-(4-(4-Chlorobenzyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(4-Chlorobenzyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of propranolol, which is a beta-blocker used to treat heart conditions. The synthesis of this compound involves several steps, and it has been found to have a unique mechanism of action that makes it useful in various research applications.
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis Research on compounds structurally related to 1-(4-(4-Chlorobenzyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride has included efforts to synthesize novel derivatives with potential pharmacological activities. For instance, the design and synthesis of novel derivatives aiming at various pharmacological targets have been reported. Such efforts are essential for developing new therapeutic agents with improved efficacy and safety profiles. Additionally, structural analyses, including crystallography and NMR studies, have played a crucial role in confirming the chemical structures of synthesized compounds and understanding their molecular conformations and potential interaction mechanisms with biological targets (Kumar et al., 2017).
Antimicrobial and Antiparasitic Activities Compounds with piperazine cores have been evaluated for their antimicrobial and antiparasitic activities. Research into such derivatives has identified several compounds that exhibit significant activity against a range of pathogens, highlighting the potential of these chemical frameworks in developing new antimicrobial and antiparasitic agents. For example, certain aryl piperazine and pyrrolidine derivatives have been synthesized and tested for their ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria (Mendoza et al., 2011).
Carbon Dioxide Capture Beyond pharmacological applications, derivatives of 1-(4-(4-Chlorobenzyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride have also been explored in environmental science, specifically in carbon dioxide capture technologies. The stability and reactivity of piperazine-based solvents make them candidates for efficient and cost-effective CO2 capture processes. Studies have demonstrated the thermal and oxidative stability of these compounds, making them attractive for use in industrial applications aimed at reducing greenhouse gas emissions (Freeman et al., 2010).
Propriétés
IUPAC Name |
1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-3-(4-methylphenoxy)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN2O2.2ClH/c1-17-2-8-21(9-3-17)26-16-20(25)15-24-12-10-23(11-13-24)14-18-4-6-19(22)7-5-18;;/h2-9,20,25H,10-16H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPFHJFPFACBKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CN2CCN(CC2)CC3=CC=C(C=C3)Cl)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (2E)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate](/img/structure/B2812705.png)

![1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol](/img/structure/B2812707.png)
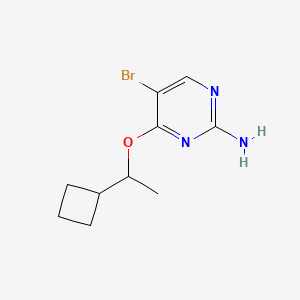
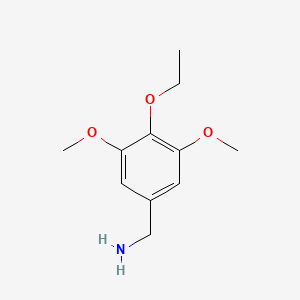
![4-[(3,5-dichloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2812710.png)
![N-(2-chlorophenyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamide](/img/structure/B2812711.png)
![Tert-butyl 6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2812717.png)
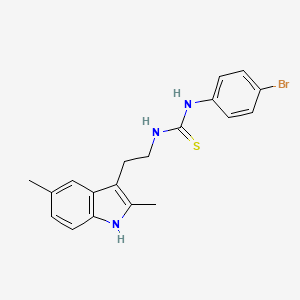
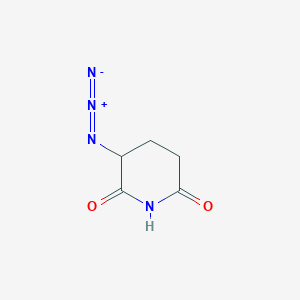


![[3-(2-Chlorophenyl)-5-methyl-4-isoxazolyl]{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methanone](/img/structure/B2812727.png)
